4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol
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Overview
Description
4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol is a complex organic compound with the molecular formula C18H18N2O3 and a molecular weight of 310.356 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a phenoxy group, and a benzenediol moiety. It is used in various scientific research applications due to its interesting chemical properties.
Chemical Reactions Analysis
4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to various reduced forms.
Scientific Research Applications
4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol include other pyrazole derivatives and phenoxy-substituted benzenediols. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-9-14(16(22)10-15(12)21)17-18(11(2)19-20-17)23-13-7-5-4-6-8-13/h4-10,21-22H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIUSEJNABINDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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